REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:3]=1[O:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[N:16]#[C:17]Br.C(N(CC)CC)C>C1COCC1>[Br:1][C:2]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:3]=1[O:4][CH:5]1[CH2:6][CH2:7][N:8]([C:17]#[N:16])[CH2:9][CH2:10]1
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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BrC1=C(OC2CCNCC2)C=C(C=C1)F
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Name
|
|
Quantity
|
0.77 g
|
Type
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reactant
|
Smiles
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N#CBr
|
Name
|
|
Quantity
|
24.3 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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1.01 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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further stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Solvent was evaporated
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Type
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ADDITION
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Details
|
the residue was diluted with 1N HCl (20 mL)
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Type
|
EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×10 mL)
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Type
|
WASH
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Details
|
The combined organic fractions were washed with water (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |